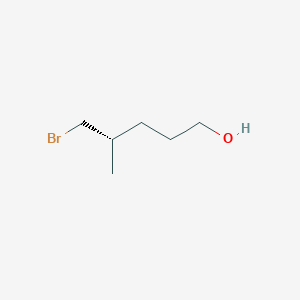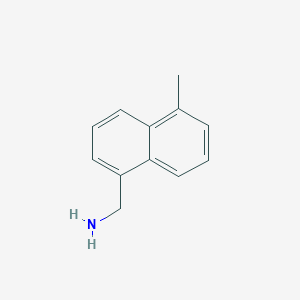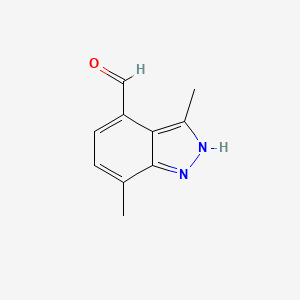
2-Cyclohexyl-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclohexyl group at the second position and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by selective oxidation to introduce the aldehyde group at the fifth position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-Cyclohexyl-1H-imidazole-5-carboxylic acid.
Reduction: 2-Cyclohexyl-1H-imidazole-5-methanol.
Substitution: N-alkylated imidazole derivatives.
Scientific Research Applications
2-Cyclohexyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of a cyclohexyl group.
2-Benzyl-1H-imidazole-5-carbaldehyde: Similar structure but with a benzyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
1343197-84-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclohexyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |
InChI Key |
PRLQBRHCQQEECF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)





![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)



